2-Methyl-DL-tyrosine

概要

説明

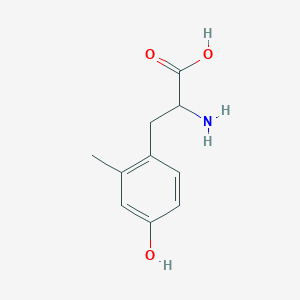

2-Methyl-DL-tyrosine, also known as DL-2-Methyl-3-(4-hydroxyphenyl)alanine, is a synthetic amino acid derivative. It is structurally similar to the natural amino acid tyrosine but features a methyl group at the alpha position. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-DL-tyrosine can be synthesized through several methods. One common approach involves the alkylation of DL-tyrosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .

Industrial Production Methods: Industrial production of this compound often employs a chemical-enzyme method. This process starts with DL-tyrosine, which is acylated to form DL-N-phenylacetyltyrosine. The acylated product is then subjected to enantiomeric selective hydrolysis using immobilized penicillin acylase, yielding L-tyrosine and D-N-phenylacetyltyrosine. The latter is further hydrolyzed to produce D-tyrosine .

化学反応の分析

Types of Reactions: 2-Methyl-DL-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reductive reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinones, while reduction may produce corresponding alcohols or amines .

科学的研究の応用

Biochemical Research

Enzyme Studies

2-MT has been utilized to investigate the enzymatic activity of tyrosine hydroxylase (TH), which is crucial in the biosynthesis of catecholamines. Studies have shown that 2-MT can inhibit TH activity, making it a valuable tool for understanding the regulation of catecholamine synthesis and its implications in neuropsychological disorders .

Protein Modification

The compound has also been employed in studies focusing on the selective modification of proteins. For instance, researchers have developed enzyme cascades that utilize 2-MT to selectively hydroxylate tyrosine residues in peptides, which can help elucidate the role of post-translational modifications in protein function . This selective modification is critical for studying protein interactions and signaling pathways.

Therapeutic Applications

Neuropharmacology

In neuropharmacology, 2-MT has been investigated for its effects on mood and cognitive functions. Research indicates that dietary depletion of tyrosine and its derivatives, including 2-MT, can influence dopamine levels and behavior, suggesting potential applications in treating mood disorders and attention deficits .

Cancer Research

Recent studies have explored the role of 2-MT in cancer therapy. It has been shown that compounds inducing tyrosine phosphorylation can enhance the efficacy of cancer treatments by promoting apoptosis in drug-resistant cancer cells . This positions 2-MT as a potential adjunctive agent in cancer therapies targeting tyrosine kinases.

Molecular Biology Applications

Chimeric Molecules Development

The development of chimeric small molecules that induce tyrosine phosphorylation has been facilitated by the incorporation of 2-MT. These molecules can activate various signaling pathways, providing insights into cellular responses to growth factors and other stimuli . This application is particularly relevant for understanding cancer biology and therapeutic resistance mechanisms.

Gelation Properties

Research has highlighted the gelation properties of certain tyrosine derivatives, including those related to 2-MT. These low molecular weight organogels have potential applications in drug delivery systems and environmental remediation (e.g., oil spill recovery), showcasing the versatility of tyrosine derivatives in practical applications .

Data Tables

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Biochemical Research | Inhibition of Tyrosine Hydroxylase | Aids in understanding catecholamine regulation |

| Protein Modification | Selective Hydroxylation of Peptides | Enhances insights into protein interactions |

| Neuropharmacology | Mood and Cognitive Function Studies | Potential therapeutic role in mood disorders |

| Cancer Research | Induction of Tyrosine Phosphorylation | Improves efficacy of treatments for drug-resistant cancer cells |

| Molecular Biology | Development of Chimeric Molecules | Insights into signaling pathways |

| Gelation Properties | Drug Delivery Systems | Promising applications in environmental remediation |

Case Studies

- Tyrosine Hydroxylase Inhibition : A study demonstrated that 2-MT effectively reduced TH activity in vitro, leading to decreased dopamine synthesis. This finding was pivotal for understanding how alterations in tyrosine metabolism can affect neurological conditions .

- Chimeric Molecule Efficacy : In a recent investigation, chimeric molecules incorporating 2-MT were shown to activate EGFR signaling pathways, leading to apoptosis in resistant cancer cell lines. This study underscores the potential clinical relevance of 2-MT derivatives in targeted cancer therapies .

- Behavioral Impact Study : A clinical trial assessed the effects of a tyrosine-depleted diet on mood and cognitive performance, revealing significant alterations in brain activation patterns associated with reward processing. This highlights the relevance of 2-MT and its analogs in behavioral neuroscience research .

作用機序

2-Methyl-DL-tyrosine exerts its effects primarily by inhibiting the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound reduces the production of catecholamines, which are involved in various physiological processes .

類似化合物との比較

L-Tyrosine: The natural amino acid from which 2-Methyl-DL-tyrosine is derived.

α-Methyl-L-tyrosine: A chiral form of this compound with similar inhibitory effects on tyrosine hydroxylase.

N-acetyltyrosine: A derivative used as a high-solubility precursor to tyrosine.

Uniqueness: this compound is unique due to its methyl group at the alpha position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors compared to its natural counterpart .

生物活性

2-Methyl-DL-tyrosine, a methylated derivative of the amino acid tyrosine, has garnered attention in biochemical research due to its potential effects on neurotransmitter synthesis and various physiological processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on enzyme activity, and implications in clinical settings.

Overview of Tyrosine Metabolism

Tyrosine is a non-essential amino acid that serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The conversion of tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH), is the rate-limiting step in catecholamine biosynthesis. Understanding the regulation of this pathway is crucial for elucidating the biological activity of compounds like this compound.

Inhibition of Tyrosine Hydroxylase:

this compound acts as an inhibitor of tyrosine hydroxylase, thereby reducing the synthesis of catecholamines. This inhibition occurs through competitive binding at the active site of the enzyme, which can lead to decreased levels of dopamine and other neurotransmitters in the brain. Studies have shown that methylated derivatives can significantly alter TH activity by modifying its interaction with substrates and cofactors .

Effects on Dopamine Synthesis:

Research indicates that this compound can lead to a reduction in dopamine levels, which has implications for mood regulation and neuropsychiatric disorders. For instance, when administered in clinical settings, it has been observed to influence depressive symptoms by modulating catecholamine levels .

Case Studies and Clinical Applications

-

Depression and Mood Disorders:

A study involving patients with depression demonstrated that administration of this compound resulted in significant alterations in serum levels of homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), metabolites associated with dopamine metabolism. The results indicated a correlation between reduced catecholamine synthesis and increased depressive symptoms during treatment periods . -

Pheochromocytoma:

In patients with pheochromocytoma, a tumor that secretes catecholamines, the use of this compound has shown promise in managing symptoms by inhibiting excessive catecholamine production. Doses ranging from 600 to 4,000 mg per day resulted in a significant reduction (20-79%) in total catecholamines .

Data Tables

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study A | Depressed Patients | 1,000 mg/day | Increased depressive symptoms correlated with reduced HVA levels |

| Study B | Pheochromocytoma Patients | 600 - 4,000 mg/day | 20 - 79% reduction in total catecholamines |

特性

IUPAC Name |

2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOMQHKTSGLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408379 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96646-27-4 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。